molecular formula C11H19NO2 B3023456 Octan-2-yl 2-cyanoacetate CAS No. 52688-08-1

Octan-2-yl 2-cyanoacetate

Cat. No.: B3023456
CAS No.: 52688-08-1
M. Wt: 197.27 g/mol
InChI Key: UHQCFCZBVFECRZ-UHFFFAOYSA-N
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Description

Octan-2-yl 2-cyanoacetate: is an organic compound with the molecular formula C11H19NO2 1-methylheptyl cyanoacetate . This compound is a colorless to light yellow liquid and is primarily used in organic synthesis and various chemical reactions.

Mechanism of Action

Target of Action

Octan-2-yl 2-cyanoacetate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as cyanoacrylates . These compounds generally have the structure ROC(=O)C(=C)C#N, where R is an organic group

Biochemical Pathways

It’s synthesized by direct esterification of cyanoacetic acid with octan-2-ol . The downstream effects of this compound on various biochemical pathways require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octan-2-yl 2-cyanoacetate can be synthesized through the direct esterification of cyanoacetic acid with octan-2-ol. The reaction is typically carried out in a 1:1 molar ratio in the presence of a few drops of 2% concentrated sulfuric acid as a catalyst. Toluene is used as a solvent to facilitate the azeotropic removal of water formed during the reaction .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Octan-2-yl 2-cyanoacetate can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

    Condensation Reactions: The active hydrogen on the cyanoacetate group can participate in various condensation reactions to form heterocyclic compounds.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and octan-2-ol.

Common Reagents and Conditions:

    Nucleophiles: Ammonia, amines, and alcohols.

    Catalysts: Sulfuric acid, sodium ethoxide, and triethylamine.

    Solvents: Toluene, ethanol, and dimethylformamide.

Major Products:

    Cyanoacetic acid derivatives: Formed through hydrolysis.

    Heterocyclic compounds: Formed through condensation reactions with various bidentate reagents.

Scientific Research Applications

Chemistry: Octan-2-yl 2-cyanoacetate is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving cyanoacetate derivatives.

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.

Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the manufacture of dyes and pigments.

Comparison with Similar Compounds

  • Ethyl cyanoacetate
  • Methyl cyanoacetate
  • Butyl cyanoacetate

Comparison:

  • Reactivity: Octan-2-yl 2-cyanoacetate has similar reactivity to other cyanoacetate esters but offers unique steric and electronic properties due to the octyl group.
  • Applications: While ethyl and methyl cyanoacetates are more commonly used in laboratory settings, this compound is preferred in industrial applications due to its higher boiling point and stability.
  • Uniqueness: The presence of the octyl group in this compound provides distinct hydrophobic characteristics, making it suitable for applications in non-polar environments.

Properties

IUPAC Name

octan-2-yl 2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-4-5-6-7-10(2)14-11(13)8-9-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQCFCZBVFECRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967126
Record name Octan-2-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52688-08-1
Record name 1-Methylheptyl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52688-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, cyano-, 1-methylheptyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052688081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octan-2-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octan-2-yl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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